3-((2-Methoxybenzyl)oxy)azetidine
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Overview
Description
3-((2-Methoxybenzyl)oxy)azetidine is a four-membered heterocyclic compound containing an azetidine ring substituted with a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxybenzyl)oxy)azetidine typically involves the reaction of azetidine with 2-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the azetidine ring attacks the electrophilic carbon of the 2-methoxybenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxybenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-((2-Methoxybenzyl)oxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2-Methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the 2-methoxybenzyl substitution.
2-Methoxybenzylamine: A compound with a similar substituent but without the azetidine ring.
N-Benzylazetidine: A structurally related compound with a benzyl group instead of a 2-methoxybenzyl group.
Uniqueness
3-((2-Methoxybenzyl)oxy)azetidine is unique due to the presence of both the azetidine ring and the 2-methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)8-14-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
PPJRRCVKKMRTSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2CNC2 |
Origin of Product |
United States |
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